Building Block in Organic Synthesis: 3-(2-Fluorophenyl)butanoic acid has been utilized as a key intermediate in the synthesis of diverse chemical entities, particularly in medicinal chemistry research. For example, it served as a starting material in the synthesis of novel thromboxane receptor antagonists [].
Development of New Drugs: Researchers have explored its use in developing compounds with various pharmacological activities. A study focused on designing novel potassium-competitive acid blockers (P-CABs) for treating acid-related diseases used 3-(2-fluorophenyl)butanoic acid as a starting material []. Similarly, it was employed in the development of potential antitumor agents [].
Related Compounds
(S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid hydrochloride salt
Compound Description: This compound is a potent and selective αvβ6 integrin inhibitor. It exhibits high affinity for αvβ6 integrin (pKi = 11) in radioligand binding assays and a long dissociation half-life (7 h). This compound also possesses favorable solubility and pharmacokinetic properties, making it suitable for inhaled dosing via nebulization. It is under clinical investigation as a potential therapeutic for idiopathic pulmonary fibrosis [].
Relevance: This compound shares the core structure of a 3-aryl(pyrrolidin-1-yl)butanoic acid with 3-(2-Fluorophenyl)butanoic acid. The presence of the pyrrolidine and butanoic acid moieties, as well as the aryl substitution at the 3-position of the butanoic acid chain, establish a structural relationship between the two compounds. The research emphasizes exploring various aryl substituents to modulate affinity against different integrins, highlighting the importance of this structural feature [].
Compound Description: This compound serves as a lead compound in a study focusing on the development of heterocyclic oxyacetic acid diuretics [].
Relevance: This compound, though possessing a different core structure than 3-(2-Fluorophenyl)butanoic acid, shares the 2-fluorophenyl substituent. This shared feature highlights the exploration of similar substituents in different chemical scaffolds to achieve desired biological activity. In this case, the research investigates the impact of replacing the benzisoxazole ring with other heterocycles (indazole, benzisothiazole, and benzisothiazole 1,1-dioxide) on diuretic activity [].
3-(2-Fluorophenyl)-2-phenylacrylic acid
Compound Description: This compound is an α-phenylcinnamic acid derivative. It exhibits intermolecular O—H⋯O hydrogen bonding between molecules in its crystal structure. The two benzene rings in the molecule adopt a nearly perpendicular conformation [].
Compound Description: LY293111 is a potent and selective leukotriene B4 receptor antagonist. It exhibits high binding affinity to human neutrophils (IC50 = 17 ± 4.6 nM) and guinea pig lung membranes (IC50 = 6.6 ± 0.71 nM). It effectively inhibits LTB4-induced CD11b/CD18 receptor expression on human neutrophils (IC50 = 3.3 ± 0.81 nM) and LTB4-induced contraction of guinea pig lung parenchyma (pKB = 8.7 ± 0.16) [].
Relevance: Similar to the previous case, the connection between LY293111 and 3-(2-Fluorophenyl)butanoic acid arises from the shared interest in incorporating fluorine-containing substituents, specifically the 4-fluorophenyl group present in LY293111. Despite significant differences in their overall structures, this shared feature emphasizes the potential importance of fluorine substitution in influencing the biological activity of these compounds []. The research focuses on modifying the core structure of a known LTB4 receptor antagonist by introducing various substitutions, including the 2-arylphenol group and different acidic functionalities, to improve potency and selectivity.
4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid
Compound Description: The crystal structure of this compound reveals the formation of dimers through R22(8) rings via intermolecular O—H⋯O hydrogen bonding between carboxylate groups. These dimers further connect through N—H⋯O and C—H⋯O hydrogen bonds, creating a three-dimensional network stabilized by C—H⋯F interactions [].
Compound Description: This group of compounds represent a new class of angiotensin-II receptor antagonists. They exhibit significant free radical scavenging potential, surpassing the parent drug in potency while retaining antihypertensive potential and urease inhibition properties [].
Relevance: The relevance of these derivatives to 3-(2-Fluorophenyl)butanoic acid stems from their shared butanoic acid core structure. While the 2-fluorophenyl substituent is absent in these derivatives, the study emphasizes modifying the butanoic acid moiety by introducing various ester groups. This modification strategy highlights the importance of this particular structural feature in influencing the compounds' biological activities, including antihypertensive and urease inhibitory effects []. The research underscores the potential of exploring different substituents and modifications on the butanoic acid core to optimize desired pharmacological properties.
4-Oxo-4-(pyridin-2-ylamino)butanoic acid (APS)
Relevance: Although 4-Oxo-4-(pyridin-2-ylamino)butanoic acid differs structurally from 3-(2-Fluorophenyl)butanoic acid, the research highlights the concept of structural isomerism and its impact on crystal packing and physical properties. This concept is relevant because even minor structural variations, such as changes in substituent position or functional group orientation, can lead to significant differences in a compound's solid-state properties. Understanding these variations is crucial for drug development, particularly in formulation and stability studies [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.